1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Catalog No.
S1528417
CAS No.
146767-59-1
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

CAS Number

146767-59-1

Product Name

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carboxamide

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-8(12)7-2-1-5-6(11-7)3-4-10-5/h1-4,10H,(H2,9,12)

InChI Key

VTWOTSSMNJVBTN-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1NC=C2)C(=O)N

Canonical SMILES

C1=CC(=NC2=C1NC=C2)C(=O)N

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a heterocyclic organic compound that features a pyrrolopyridine core structure. The compound consists of a pyridine ring fused to a pyrrole ring, with a carboxamide functional group at the 5-position. This structural arrangement contributes to its unique chemical properties and biological activities.

Including palladium-mediated coupling reactions. For example, this compound can be synthesized through the Sonogashira coupling of substituted pyridines with alkynes, followed by subsequent transformations to introduce the carboxamide group . Additionally, other synthetic routes may involve cyclization reactions that form the pyrrolopyridine framework from simpler precursors .

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide has demonstrated notable biological activity as an inhibitor of various enzymes and receptors. For instance, derivatives of this compound have been evaluated for their inhibitory effects on Janus Kinase 3 (JAK3), showing potential as immunomodulators . Other studies highlight its activity against fibroblast growth factor receptors (FGFRs), suggesting its utility in cancer therapy by inhibiting tumor cell proliferation and migration .

Several methods have been reported for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide derivatives:

  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for coupling reactions allows for the formation of the pyrrolopyridine core from halogenated precursors and alkynes.
  • Cyclization Reactions: These reactions can facilitate the formation of the fused ring system from simpler starting materials through intramolecular processes.
  • Amide Formation: The introduction of the carboxamide group can be achieved through standard amide coupling techniques involving activated carboxylic acids or their derivatives .

The applications of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide primarily lie in medicinal chemistry. Its derivatives are being explored as potential treatments for inflammatory diseases and cancers due to their ability to inhibit specific enzyme pathways involved in these conditions. The compound's selectivity and potency make it a promising candidate for further drug development.

Interaction studies have shown that 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide can effectively bind to specific targets within biological systems. For example, its interaction with JAK3 has been characterized using molecular docking simulations, revealing insights into the binding modes and affinities that contribute to its biological effects . Additionally, studies on fibroblast growth factor receptors have indicated that these compounds can disrupt signaling pathways critical for tumor growth and metastasis .

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide shares structural similarities with several other compounds in the pyrrolopyridine family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidePyrrolopyridine core with different substitutionSelective phosphodiesterase 4B inhibitor
1H-Pyrrolo[2,3-b]pyridine-5-carboxamideSimilar core structurePotent JAK3 inhibitor
1H-Pyrrolo[3,2-b]pyridine-3-carboxamideFused ring systemInhibitor of acetyl-CoA carboxylase

These compounds exhibit varying degrees of biological activity and selectivity due to differences in their substituents and ring structures. The unique positioning of functional groups in 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide contributes to its distinct pharmacological profile compared to these related compounds.

XLogP3

0.3

Wikipedia

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Dates

Last modified: 07-17-2023

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